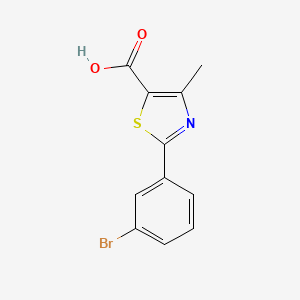
4-氟-N-(2-氧代吲哚-5-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the oxindole moiety in the structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promising results in inhibiting certain enzymes and proteins, making it a potential candidate for drug development.
作用机制
Target of Action
It’s known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , playing a crucial role in various biological activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with essential biochemical processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been shown to affect pathways related to inflammation, cancer, and various infectious diseases .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of many compounds .
生化分析
Biochemical Properties
The compound 4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. It has shown inhibitory effects on carbonic anhydrase (CA) isoforms (hCAI, II, IX, and XII), and protein kinases . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and proteins, potentially altering their function .
Cellular Effects
4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has demonstrated significant effects on various types of cells and cellular processes. It has been found to have an antiproliferative effect in vitro against NCI-60 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of carbonic anhydrase and various protein kinases, which could lead to changes in cellular signaling and gene expression .
Metabolic Pathways
It is known to interact with carbonic anhydrase and various protein kinases
准备方法
The synthesis of 4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-oxoindoline-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
化学反应分析
4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
相似化合物的比较
4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the oxindole and sulfonamide moieties in its structure. Similar compounds include:
N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the fluorine atom, which may affect its biological activity.
4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide: Contains a bromine atom, which may result in different reactivity and biological effects.
These comparisons highlight the importance of the fluorine atom in enhancing the compound’s biological activity and its potential as a therapeutic agent.
属性
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNESHRPSQNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)
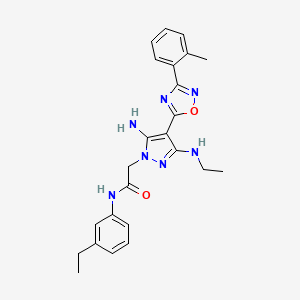
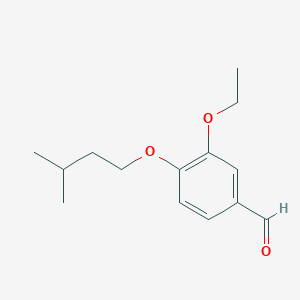
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)
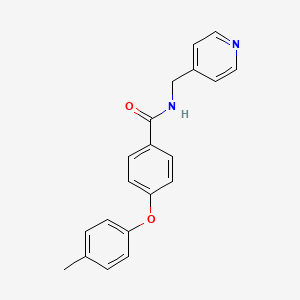

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
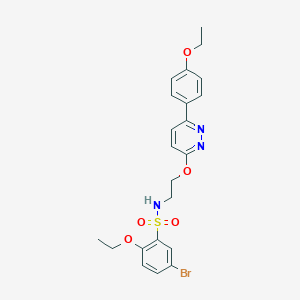

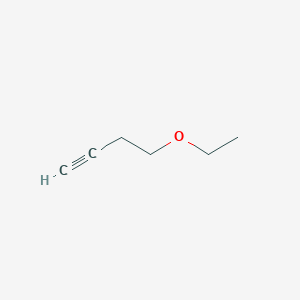
![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)
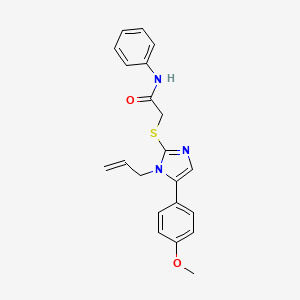
![6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2469808.png)
